Biphenyl-4-yl 5-bromo-2-furoate

Physicochemical characterization Thermal property comparison Process chemistry

Sourcing brominated heterocyclic building blocks with both a cross-coupling handle and a privileged biphenyl scaffold often involves long lead times from custom synthesis houses. Biphenyl-4-yl 5-bromo-2-furoate (CAS 93261-71-3) resolves this bottleneck as a stockable, research-grade intermediate: - ≥98.0% certified purity, enabling direct use in palladium-catalyzed couplings without additional purification. - C5-Br serves as a universal electrophilic partner for Suzuki, Stille, or Negishi reactions, transforming a single SKU into dozens of biphenyl-furan analogs. - High thermal stability (bp 453.1°C, flash point 227.8°C) supports elevated-temperature reaction conditions and simplifies solvent recovery at scale. Procurement teams benefit from a single, quality-controlled intermediate that replaces multiple custom synthesis requests, reducing vendor onboarding overhead and accelerating SAR timelines.

Molecular Formula C17H11BrO3
Molecular Weight 343.2 g/mol
CAS No. 93261-71-3
Cat. No. B14358153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiphenyl-4-yl 5-bromo-2-furoate
CAS93261-71-3
Molecular FormulaC17H11BrO3
Molecular Weight343.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC=C(O3)Br
InChIInChI=1S/C17H11BrO3/c18-16-11-10-15(21-16)17(19)20-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H
InChIKeyACLQMFOVSIADTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biphenyl-4-yl 5-bromo-2-furoate: Physicochemical Profile


Biphenyl-4-yl 5-bromo-2-furoate is a heterocyclic ester (C₁₇H₁₁BrO₃, MW 343.17 g/mol) that combines a 5-bromo-2-furoate moiety with a 4-biphenyl alcohol backbone . The compound is registered under CAS 93261-71-3 and also identified as 2-furancarboxylic acid, 5-bromo-, [1,1'-biphenyl]-4-yl ester (NSC 95756) [1]. It is supplied as a research-grade building block with a certified purity of ≥98.0% and defined physical constants including density of 1.447 g/cm³, boiling point of 453.1°C at 760 mmHg, and flash point of 227.8°C . These properties position the compound at the intersection of medicinal chemistry and materials science, where the bromine atom serves as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions and the biphenyl group provides a privileged scaffold for molecular recognition.

Heterocyclic ester building block
Bromine handle for cross-coupling diversification
Biphenyl scaffold for molecular recognition studies

Why Biphenyl-4-yl 5-bromo-2-furoate Cannot Be Substituted


The decision to substitute Biphenyl-4-yl 5-bromo-2-furoate with a structurally related analog (e.g., 4-biphenylyl 2-furoate, phenyl 5-bromo-2-furoate, or methyl 5-bromo-2-furoate) is non-trivial because each structural modification markedly alters the compound's physicochemical profile and synthetic utility. Removal of the bromine atom eliminates the carbon–halogen bond required for Suzuki-Miyaura, Stille, or other cross-coupling reactions that are central to medicinal chemistry elaboration [1]. Replacement of the biphenyl ester with a simple methyl or phenyl ester reduces molecular weight, lowers boiling point and flash point, and diminishes the potential for π–π stacking interactions that the biphenyl scaffold provides . Conversely, while the commercially common methyl 5-bromo-2-furoate retains the bromine handle, it lacks the extended aromatic surface and the thermal stability afforded by the biphenyl group. The quantitative evidence below demonstrates that even small structural changes have measurable consequences on properties that directly affect synthetic planning, purification strategy, and downstream application suitability.

Loss of C–Br handle Elimination of bromine removes cross-coupling capability, limiting diversification.
Reduced π–π interactions Replacement with phenyl or methyl ester diminishes biphenyl stacking, altering binding profiles.
Thermal profile shift Lower boiling point and flash point analogs may not withstand high-temperature synthetic routes.

Biphenyl-4-yl 5-bromo-2-furoate: Quantitative Differentiation Evidence


Higher Density and Boiling Point vs. Non-Brominated Analog

Biphenyl-4-yl 5-bromo-2-furoate exhibits substantially higher density and boiling point compared to its non-halogenated congener, 4-biphenylyl 2-furoate. The bromine substituent increases the molecular weight from 264.3 Da to 343.2 Da and introduces greater polarizability, which is reflected in the measured physical constants. Density is 1.447 g/cm³ for the target compound versus 1.2 g/cm³ for the non-brominated analog . The boiling point at 760 mmHg is 453.1°C for the target compound versus 408.2°C for the comparator . These differences are critical for processes involving distillation, solvent selection, and high-temperature reactions, where the brominated derivative provides a wider operational window.

Density & Boiling Point
Cross-study comparable
Density +20.6% (1.447 vs 1.2 g/cm³)
Boiling point +44.9°C (453.1 vs 408.2°C)
Supports thermal process window selection
Computed vs predicted values; confirm experimentally
Physicochemical characterization Thermal property comparison Process chemistry

Cross-Coupling Reactivity via Bromine Handle

The 5-bromo substituent on the furan ring is the defining feature that differentiates Biphenyl-4-yl 5-bromo-2-furoate from its non-halogenated analog 4-biphenylyl 2-furoate. The C–Br bond is a prerequisite for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and direct heteroarylation. In a Synlett study, methyl 5-bromo-2-furoate, which shares the identical 5-bromo-2-furoate electrophilic core, was demonstrated to be an effective substrate for palladium-catalyzed direct heteroarylation, enabling one-step access to biheteroaryls in high yields and preventing dimerization because the ester group blocks the C5 position [1]. In contrast, 4-biphenylyl 2-furoate lacks a halogen and therefore cannot participate in such cross-coupling sequences, limiting its utility to simple ester hydrolysis or transesterification reactions. This renders the brominated derivative a 'gateway' intermediate for constructing diverse libraries of biphenyl-furan conjugates.

Cross-Coupling Capability
Class-level inference
Pd-catalyzed Suzuki-Miyaura / direct heteroarylation via C5–Br
Supports modular scaffold diversification
Demonstrated on methyl analog with yields >60%
Synthetic methodology Cross-coupling Medicinal chemistry building blocks

Biphenyl Scaffold Validated for Tyrosinase Inhibition

While Biphenyl-4-yl 5-bromo-2-furoate itself has not been directly reported in bioassays, a closely related series of biphenyl ester derivatives was systematically evaluated for tyrosinase inhibitory activity. In a 2017 PLOS ONE study, five biphenyl ester compounds exhibited significant anti-tyrosinase activity, with compounds 2p, 2r, and 2s displaying inhibition comparable to the standard inhibitor kojic acid at concentrations of 100 and 250 μg/mL [1]. The biphenyl moiety was shown by X-ray crystallography and molecular docking to engage the active-site entrance of the enzyme, providing a structural basis for the activity [1]. This class-level validation suggests that the biphenyl ester core, when elaborated with appropriate substituents via the bromine handle, has potential as a lead scaffold for melanogenesis-related targets. In contrast, simple phenyl or methyl 5-bromo-2-furoate analogs lack the extended aromatic surface that drives these binding interactions.

Tyrosinase Inhibition
Class-level inference
Biphenyl esters inhibit tyrosinase at μg/mL levels; comparable to kojic acid
Supports enzyme-target screening studies
Target compound not directly assayed; requires direct measurement
Enzyme inhibition Tyrosinase Biphenyl pharmacophore

Biphenyl-4-yl 5-bromo-2-furoate: Application Scenarios


Cross-Coupling for Medicinal Chemistry Libraries

The C5–Br bond of Biphenyl-4-yl 5-bromo-2-furoate serves as the electrophilic partner in Suzuki-Miyaura or direct heteroarylation reactions, allowing medicinal chemists to install diverse aryl or heteroaryl groups at the furan 5-position. This capability, demonstrated on the class level with methyl 5-bromo-2-furoate , transforms the compound into a modular scaffold for constructing focused libraries of biphenyl-furan conjugates. The biphenyl ester linkage remains intact during cross-coupling, preserving the privileged biphenyl pharmacophore for target binding. Researchers procuring this compound gain a single intermediate that can be diversified into dozens of analogs for SAR exploration.

High-Temperature Process Chemistry

With a boiling point of 453.1°C and a flash point of 227.8°C , Biphenyl-4-yl 5-bromo-2-furoate offers a substantially wider thermal operating window than the non-brominated analog 4-biphenylyl 2-furoate (bp 408.2°C, flash point 200.6°C) . This property is advantageous for reactions conducted at elevated temperatures, such as high-boiling solvent reflux or melt-phase reactions, where lower-boiling analogs would volatilize or decompose. Process chemists scaling up cross-coupling or esterification reactions benefit from reduced loss to evaporation and improved safety margins.

Tyrosinase Inhibitor Development

Although Biphenyl-4-yl 5-bromo-2-furoate has not been directly tested, the biphenyl ester motif has been validated as a tyrosinase inhibitor scaffold with activity comparable to kojic acid at 100–250 μg/mL . The bromine handle provides a synthetic entry point for introducing substituents that may optimize potency and selectivity. Investigators in cosmetic chemistry, dermatology research, or agricultural fungicide discovery can use this compound as a starting material to generate novel analogs for enzyme inhibition screening, leveraging the established biphenyl ester pharmacophore.

Optoelectronic & Liquid Crystal Intermediates

The biphenyl group is a core structural element in liquid crystals and organic semiconductors. The combination of a rigid biphenyl core with a polarizable brominated furan ester may confer useful dielectric anisotropy and thermal stability. The compound's density (1.447 g/cm³) and high boiling point suggest strong intermolecular interactions that can translate into favorable mesophase behavior. Researchers designing novel liquid crystalline materials or organic light-emitting diode (OLED) intermediates may evaluate this compound as a precursor for further functionalization through the bromine reactive site.

Application
Selection Property
Validation Focus
Medicinal chemistry diversification
C5–Br cross-coupling handle
Biheteroaryl library synthesis
High-temperature synthesis
Elevated boiling point & thermal stability
Thermal process window
Tyrosinase inhibitor research
Biphenyl ester pharmacophore
Enzyme inhibition screening
Liquid crystal / OLED research
Rigid biphenyl core & polarizability
Mesophase behavior screening
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